4-Azidopiperidine

Description

Properties

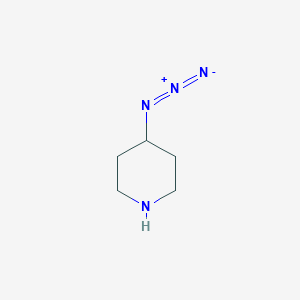

Molecular Formula |

C5H10N4 |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

4-azidopiperidine |

InChI |

InChI=1S/C5H10N4/c6-9-8-5-1-3-7-4-2-5/h5,7H,1-4H2 |

InChI Key |

PKSJRBYCXQPZHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Azidopiperidine

Classical Multi-Step Synthesis via 1-Boc-4-Aminopiperidine Intermediates

One well-documented industrially viable approach to preparing this compound involves the synthesis of 1-Boc-4-aminopiperidine as a key intermediate, which can be subsequently converted to the azido derivative.

Stepwise Synthesis Outline:

| Step | Reaction Description | Key Reagents | Conditions | Yield & Purity |

|---|---|---|---|---|

| 1 | Synthesis of 1-Boc-4-piperidyl urea | 4-piperidyl urea, triethylamine, di-tert-butyl dicarbonate | Stirring at 20-25°C for 8-10 h, pH adjustment to 6-7, extraction, crystallization at 0-2°C | 72-75 g white crystalline powder, >95% purity |

| 2 | Conversion to 1-Boc-4-aminopiperidine | 1-Boc-4-piperidyl urea, bromine in NaOH solution | Reflux 3-5 h, pH adjusted to 5-6, extraction, crystallization at -2°C | 40-45 g white crystals, >98% purity, melting point 51°C |

This method offers advantages such as easy availability of raw materials, high reaction yield, good selectivity, and product stability, making it suitable for industrial scale-up.

Direct Azidation via Nucleophilic Substitution on Piperidine Derivatives

Another approach involves nucleophilic substitution of appropriate leaving groups on piperidine rings with azide ions. For example, mesylated or halogenated piperidines can be treated with sodium azide to introduce the azide group at the 4-position.

A stereodivergent synthesis of 4-aminopipecolic acid derivatives (structurally related to this compound) utilized mesyl chloride activation followed by sodium azide substitution in dimethylformamide at 100°C for 3 hours, achieving 81% yield for the azide intermediate.

This nucleophilic substitution strategy is efficient and regioselective, allowing for the installation of azide groups under relatively mild conditions.

One-Pot Intramolecular Cyclization of Unsaturated Amines

A highly efficient one-pot synthesis method for 3-azidopiperidines (structural isomers closely related to this compound) involves intramolecular cyclization of unsaturated amines, enabling nucleophilic azide installation without isolation of intermediates.

Modern Biocatalytic and Radical Cross-Coupling Approaches

Recent advances in piperidine synthesis, including this compound derivatives, involve biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling catalyzed by nickel electrocatalysis.

This two-step process selectively introduces functional groups on the piperidine ring, followed by efficient carbon-carbon bond formation without protective groups or precious metals.

The method significantly reduces synthetic steps (from 7-17 to 2-5), lowers costs, and enhances access to complex piperidine derivatives, which could be adapted for azido-functionalized piperidines.

Comparative Data Table of Preparation Methods

Summary Table of Key Parameters

| Parameter | Classical Boc Route | Nucleophilic Substitution | One-Pot Cyclization | Biocatalytic Radical Coupling |

|---|---|---|---|---|

| Reaction Steps | 2 major steps | 2 steps (activation + substitution) | 1 step | 2 steps |

| Reaction Temperature | 20-25°C, reflux | 100°C | Mild | Mild |

| Yield | 80-90% overall | ~81% (azide step) | High (varies) | High |

| Selectivity | High | High regioselectivity | Anti-Markovnikov | Site-selective |

| Scalability | Industrially proven | Lab scale | Emerging | Emerging |

| Safety Concerns | Bromine handling | Azide safety, mesyl chloride | Safer reagents | Biocatalysts, nickel catalyst |

Final Remarks

The synthesis of this compound has matured from classical multi-step methods to innovative biocatalytic and radical approaches. Each method offers distinct advantages depending on scale, desired purity, and downstream applications. For industrial production, the Boc-protected route remains dominant, while emerging methods promise to accelerate medicinal chemistry by simplifying access to complex azido-piperidine scaffolds.

Chemical Reactions Analysis

Types of Reactions: 4-Azidopiperidine undergoes various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reagents like phosphines in a Staudinger reduction.

Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions:

Reduction: Phosphines (e.g., triphenylphosphine) in the presence of water.

Substitution: Sodium azide in DMF or other polar aprotic solvents.

Click Chemistry: Copper(I) catalysts in the presence of alkynes.

Major Products:

Reduction: Piperidine derivatives with primary amine groups.

Substitution: Various substituted piperidines depending on the nucleophile used.

Click Chemistry: Triazole derivatives.

Scientific Research Applications

4-Azidopiperidine has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of complex molecules, particularly in the creation of nitrogen-containing compounds.

Bioconjugation: The azide group allows for efficient attachment of biomolecules, making it useful in the development of bioconjugates for research and therapeutic purposes.

Medicinal Chemistry: Investigated as a starting material for the synthesis of novel drug candidates, particularly those targeting the central nervous system.

Materials Science: Utilized in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Azidopiperidine largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various functional groups to biomolecules. In medicinal chemistry, the compound’s piperidine ring can interact with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The following table compares 4-azidopiperidine with key piperidine-based compounds, emphasizing structural features, applications, and safety profiles:

Key Structural and Functional Differences:

- Azide Reactivity: The azide group in this compound enables unique applications in bioconjugation and covalent drug design, unlike the ketone in 4-piperidinone or the halogenated aryl groups in 4-IBP and BD 1008 .

- Pharmacological Targets : While this compound is linked to kinase inhibition, compounds like BD 1008 and 4-IBP target sigma receptors, illustrating divergent biological pathways .

Research Findings and Limitations

- This compound in Drug Discovery : Fragment-based screening using this compound identified covalent inhibitors of Akt with submicromolar potency, leveraging its azide group for selective binding .

- Comparative Reactivity: The azide group’s click chemistry utility contrasts with the ketone group’s role in hydrogen bonding (e.g., 4-piperidinone in coordination chemistry) .

- Data Gaps : Detailed physicochemical data (e.g., logP, solubility) for this compound are absent in the provided evidence, limiting quantitative comparisons.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Azidopiperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Substitution Reactions : Sodium azide (NaN₃) is commonly used to introduce the azide group into piperidine derivatives via nucleophilic substitution. For example, replacing a halogen or hydroxyl group in 4-substituted piperidine precursors under polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .

- Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) can enhance regioselectivity in coupling reactions, though azide stability under such conditions requires inert atmospheres (argon/nitrogen) to prevent decomposition .

- Purity Control : Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical. Monitor purity using HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for piperidine ring protons (δ 1.5–2.5 ppm, multiplet) and azide group absence of proton signals (validates substitution at C4).

- ¹³C NMR : Confirm C4 azide substitution via deshielding (δ 50–60 ppm for sp³ carbons adjacent to N₃) .

- IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the azide (N₃) stretch. Absence of OH/NH peaks (3300–3500 cm⁻¹) indicates successful substitution .

Q. How does the azide group in this compound influence its reactivity in click chemistry applications?

- Methodological Answer :

- CuAAC Reactions : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages. Optimize Cu(I) catalyst loading (e.g., 5–10 mol% CuBr) and reaction time (1–4 hours) in THF/water mixtures. Monitor conversion via TLC (Rf shift) .

- Strain-Promoted Reactions : For bioorthogonal applications, use dibenzocyclooctyne (DBCO) derivatives to avoid copper toxicity. Reaction efficiency depends on azide concentration (0.1–1.0 mM) and solvent polarity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Systematic Validation :

Replicate Key Studies : Reproduce assays (e.g., enzyme inhibition, cytotoxicity) under identical conditions (pH, temperature, solvent) to isolate variables .

Control for Azide Instability : Test azide decomposition under assay conditions (e.g., UV-Vis monitoring of N₃ absorption) to rule out false positives/negatives .

- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate data from disparate studies, highlighting outliers and methodological inconsistencies .

Q. What strategies mitigate thermal and photolytic instability of this compound during storage and experimental workflows?

- Methodological Answer :

- Storage Conditions : Store at –20°C in amber vials under argon. Avoid freeze-thaw cycles. Confirm stability via periodic FT-IR checks (N₃ peak integrity) .

- In Situ Generation : Use precursors (e.g., 4-azido-piperidine HCl salt) and generate the free base immediately before use to minimize decomposition .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions with strained alkynes?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states. Compare activation energies for endo vs. exo pathways in DBCO-azide reactions. Basis sets (e.g., B3LYP/6-31G*) optimize accuracy .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics using GROMACS. Correlate with experimental yields to validate models .

Q. What experimental frameworks ensure reproducibility when scaling this compound synthesis from milligram to gram quantities?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progression in real time, adjusting stirring rate and temperature dynamically .

- Quality by Design (QbD) : Use factorial design (e.g., ANOVA) to identify critical parameters (e.g., NaN₃ stoichiometry, solvent volume) and define a design space for robust scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.